molecular formula C14H18O3Se B14445006 3-(Benzeneselenonyl)-5,5-dimethylcyclohex-2-en-1-ol CAS No. 79681-34-8

3-(Benzeneselenonyl)-5,5-dimethylcyclohex-2-en-1-ol

Cat. No.: B14445006
CAS No.: 79681-34-8
M. Wt: 313.26 g/mol
InChI Key: ZHDBXAUTBYRINR-UHFFFAOYSA-N
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Description

3-(Benzeneselenonyl)-5,5-dimethylcyclohex-2-en-1-ol is an organic compound that features a benzeneselenonyl group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzeneselenonyl)-5,5-dimethylcyclohex-2-en-1-ol typically involves the reaction of benzeneselenol with a suitable cyclohexene derivative under controlled conditions. One common method is the nucleophilic addition of benzeneselenol to a cyclohexene oxide, followed by oxidation to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and an oxidizing agent like hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Benzeneselenonyl)-5,5-dimethylcyclohex-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The benzeneselenonyl group can be further oxidized to form selenoxides.

    Reduction: Reduction reactions can convert the selenonyl group back to benzeneselenol.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Selenoxides and selenones.

    Reduction: Benzeneselenol derivatives.

    Substitution: Various substituted benzeneselenonyl compounds.

Scientific Research Applications

3-(Benzeneselenonyl)-5,5-dimethylcyclohex-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of selenoethers and selenoesters.

    Biology: Investigated for its potential antioxidant properties and its role in enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzeneselenonyl)-5,5-dimethylcyclohex-2-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The benzeneselenonyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Benzeneselenol: A simpler compound with similar reactivity but lacking the cyclohexene ring.

    Selenocysteine: An amino acid containing selenium, with biological significance.

    Selenomethionine: Another selenium-containing amino acid, used in protein synthesis.

Uniqueness

3-(Benzeneselenonyl)-5,5-dimethylcyclohex-2-en-1-ol is unique due to the combination of the benzeneselenonyl group and the cyclohexene ring, which imparts distinct chemical and biological properties

Properties

CAS No.

79681-34-8

Molecular Formula

C14H18O3Se

Molecular Weight

313.26 g/mol

IUPAC Name

5,5-dimethyl-3-phenylselenonylcyclohex-2-en-1-ol

InChI

InChI=1S/C14H18O3Se/c1-14(2)9-11(15)8-13(10-14)18(16,17)12-6-4-3-5-7-12/h3-8,11,15H,9-10H2,1-2H3

InChI Key

ZHDBXAUTBYRINR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C=C(C1)[Se](=O)(=O)C2=CC=CC=C2)O)C

Origin of Product

United States

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